6-(4-t-Butylsulfamoylphenyl)-2-formylphenol
Description
6-(4-t-Butylsulfamoylphenyl)-2-formylphenol is an organic compound characterized by the presence of a tert-butylsulfamoyl group attached to a phenyl ring, which is further connected to a formylphenol moiety
Properties
IUPAC Name |
N-tert-butyl-4-(3-formyl-2-hydroxyphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-17(2,3)18-23(21,22)14-9-7-12(8-10-14)15-6-4-5-13(11-19)16(15)20/h4-11,18,20H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMPASPHHISSBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC=CC(=C2O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-t-Butylsulfamoylphenyl)-2-formylphenol typically involves multiple steps, starting from readily available precursors. One common approach is the sulfonation of a tert-butylbenzene derivative, followed by formylation and subsequent phenol formation. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(4-t-Butylsulfamoylphenyl)-2-formylphenol undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: 6-(4-t-Butylsulfamoylphenyl)-2-carboxyphenol.
Reduction: 6-(4-t-Butylsulfamoylphenyl)-2-hydroxyphenol.
Substitution: Various ethers or esters depending on the substituent used.
Scientific Research Applications
6-(4-t-Butylsulfamoylphenyl)-2-formylphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(4-t-Butylsulfamoylphenyl)-2-formylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylsulfamoyl group may enhance the compound’s binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. The formyl and phenolic groups may also contribute to the compound’s reactivity and overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Phenol, 2,4,6-tri-tert-butyl-: Similar in having tert-butyl groups attached to a phenol ring.
4,4’-Di-tert-butylbiphenyl: Contains tert-butyl groups on a biphenyl structure.
Phenol, 2,4,6-tris(1,1-dimethylethyl)-: Another compound with multiple tert-butyl groups on a phenol ring.
Uniqueness
6-(4-t-Butylsulfamoylphenyl)-2-formylphenol is unique due to the presence of both a tert-butylsulfamoyl group and a formylphenol moiety, which imparts distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
